molecular formula C15H16ClNO2 B1347499 4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one CAS No. 64375-68-4

4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one

Cat. No. B1347499
CAS RN: 64375-68-4
M. Wt: 277.74 g/mol
InChI Key: WFVYBTVDLFICII-UHFFFAOYSA-N
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Description

“4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one” is an organic compound that likely contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinolines are known for their wide range of biological activities and are part of many therapeutic drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a quinoline ring, with chloro, methoxy, and methyl substituents at the 4, 6, and 2 positions, respectively . The butan-2-one group would be attached to the quinoline ring .


Chemical Reactions Analysis

As for the chemical reactions, quinolines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the chloro, methoxy, and methyl groups would likely influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar methoxy group and the nonpolar methyl and chloro groups would likely affect its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis Techniques and Intermediate Formation

4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one and its derivatives are synthesized through various techniques, primarily focusing on modifications of quinoline compounds to achieve desired properties. For instance, the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol involves a series of reactions starting from 2-methyl-3-nitrophenol, showcasing the complex steps involved in crafting such compounds (Chenhon, 2015). Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrates a multi-step process including cyclization, nitrification, and chlorination, highlighting the intricate procedures required to obtain specific quinoline derivatives (Zhao, Lei, & Guo, 2017).

Applications in Tubulin-Polymerization Inhibition and Antimicrobial Activities

Some derivatives of 4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one exhibit significant biological activities. For example, certain compounds have been discovered as potent tubulin-polymerization inhibitors, with activities against tubulin assembly and colchicine binding, suggesting their utility in cancer treatment through disruption of microtubule formation (Wang et al., 2014). Additionally, a series of novel 2-chloroquinolin-3-yl ester derivatives, synthesized from 2-chloroquinoline-3-carbaldehyde, demonstrated antimicrobial activities against various bacterial and fungal species, further exemplifying the potential of these compounds in therapeutic applications (Tabassum et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and mechanism of action. Given the wide range of applications of quinoline derivatives, this compound could have potential uses in medicinal chemistry .

properties

IUPAC Name

4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-9(18)4-6-12-10(2)17-14-7-5-11(19-3)8-13(14)15(12)16/h5,7-8H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVYBTVDLFICII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355899
Record name 4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one

CAS RN

64375-68-4
Record name 4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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